molecular formula C12H13NO3 B1311034 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid CAS No. 867329-99-5

3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

Cat. No.: B1311034
CAS No.: 867329-99-5
M. Wt: 219.24 g/mol
InChI Key: FBSKZMIDVIXNCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with 2-pyrrolidinone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the pyrrolidinone attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pyrrolidinone ring and benzoic acid moiety play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • 3-[(2-oxopyrrolidin-1-yl)methyl]phenylacetic acid
  • 3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
  • 3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile

Comparison: 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety and a pyrrolidinone ring. This structure imparts distinct chemical and biological properties, such as enhanced binding affinity to certain enzymes and receptors. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Properties

IUPAC Name

3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-5-2-6-13(11)8-9-3-1-4-10(7-9)12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSKZMIDVIXNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427861
Record name 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867329-99-5
Record name 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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